1,3-Divinyltetramethyldisiloxane
Overview
Description
1,3-Divinyltetramethyldisiloxane is a useful research compound. Its molecular formula is C8H18OSi2 and its molecular weight is 186.4 g/mol. The purity is usually 95%.
The exact mass of the compound Divinyltetramethyldisiloxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Polymerization and Material Science
Divinyltetramethyldisiloxane has been extensively used in the field of polymerization and material science. For instance, it is involved in the copolymerization processes with α,ω-dienes, demonstrating the capability of forming polymers with diverse end groups, which is crucial for tailoring polymer properties for specific applications (J. Sargent & W. Weber, 1999). Additionally, the compound finds application in synthesizing high-molecular-weight poly((1,1,3,3-tetramethyldisiloxanyl)ethylene), a significant advancement in the domain of polycarbosiloxanes (P. Dvornic, V. Gerov & M. N. Govedarica, 1994).
2. Catalysis and Chemical Reactions
The use of divinyltetramethyldisiloxane in catalysis and various chemical reactions is noteworthy. It is a key component in the formation of iron(0) olefin complexes, contributing significantly to the reactivity and stability of these complexes, which are essential in various catalytic processes (Benjamin Burcher et al., 2017). Similarly, it is integral in synthesizing various organosilicon compounds, often playing a pivotal role in the enhancement of specific material properties or reactivities, as seen in its application in lithium metal batteries (Zhiyuan Dong et al., 2021).
3. Electrolyte and Battery Technology
Divinyltetramethyldisiloxane contributes significantly to the field of electrolyte and battery technology. Its incorporation as an electrolyte additive in lithium metal batteries showcases its potential in enhancing battery performance, especially in high-voltage applications. The multifunctional nature of divinyltetramethyldisiloxane, with its unique functional groups, aids in forming stable interfaces between the electrolyte and electrodes, thus improving battery longevity and efficiency (Zhiyuan Dong et al., 2021).
Mechanism of Action
Target of Action
1,3-Divinyltetramethyldisiloxane is primarily used in organometallic chemistry as a ligand and a homogeneous catalyst . It interacts with various targets, including metal ions and other organic compounds, to facilitate chemical reactions .
Mode of Action
The compound contains two functional groups: siloxane groups (Si-O) and unsaturated carbon-carbon double bonds (C=C) . The siloxane groups can capture hydrogen fluoride (HF) in the electrolyte, and the carbon-carbon double bonds can form a thin and dense passivation layer on both cathode and anode surfaces by polymerization .
Biochemical Pathways
This compound is involved in cross-coupling reactions and copolymerization reactions with aromatic ketones . These reactions are crucial in the synthesis of various organic compounds and materials.
Result of Action
The primary result of this compound’s action is the formation of a protective layer on the surfaces of electrodes in lithium metal batteries . This layer inhibits detrimental reactions between the electrode and the electrolyte, thereby enhancing the performance and lifespan of the batteries .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of hydrogen fluoride in the electrolyte is necessary for the compound’s siloxane groups to function effectively . Additionally, the compound’s flammability suggests that it should be handled and stored in a well-ventilated, cool environment away from sources of ignition .
Properties
IUPAC Name |
ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPLIXHRASDQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27120-35-0 | |
Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27120-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7038810 | |
Record name | Divinyltetramethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038810 | |
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Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |
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Record name | 1,3-Divinyltetramethyldisiloxane | |
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CAS No. |
2627-95-4, 68083-19-2 | |
Record name | 1,3-Divinyltetramethyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2627-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627954 | |
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Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |
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Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |
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Record name | Divinyltetramethyldisiloxane | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-tetramethyl-1,3-divinyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.273 | |
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Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |
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Record name | 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILOXANE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Divinyltetramethyldisiloxane?
A1: The molecular formula is C8H18OSi2, and its molecular weight is 202.43 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR provide detailed information about the compound's structure and purity. []
- Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []
Q3: What is this compound's primary application in catalysis?
A3: It serves as a crucial ligand in the widely used Karstedt's catalyst, a platinum(0) complex renowned for its high activity and selectivity in hydrosilylation reactions. []
Q4: How does the structure of Karstedt’s catalyst contribute to its catalytic activity?
A4: The structure of Karstedt’s catalyst, featuring both chelating and bridging this compound ligands, contributes to its high activity in hydrosilylation reactions. []
Q5: What is the mechanism of hydrosilylation catalyzed by platinum complexes containing this compound?
A5: The proposed mechanism involves the following steps: [, ]
Q6: Are there any alternative catalysts for hydrosilylation reactions?
A6: While platinum complexes, including Karstedt’s catalyst, are widely used, palladium-based catalysts have also demonstrated activity in promoting hydrosilylation, albeit through a different mechanism (oxysilylation). []
Q7: Can this compound be used in other catalytic reactions?
A7: Research suggests its potential in diboration and hydroboration reactions with alkenes and alkynes. []
Q8: How is this compound employed in polymer synthesis?
A8: It acts as a monomer in hydrosilylation polymerization reactions with dihydrosilanes to produce polycarbosiloxanes. [, ]
Q9: What are the characteristics of polycarbosiloxanes synthesized using this compound?
A9: These polymers, like poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] (PTMDSE), exhibit: [, ]
Q10: How does the molecular weight of PTMDSE vary with reaction conditions?
A10: Factors favoring high molecular weight PTMDSE include: [, ]
Q11: Can this compound be used to modify the properties of existing polymers?
A11: Yes, it can be used as a crosslinker or modifier in the synthesis of silicone-containing polymers and networks. [, ]
Q12: Are there specific applications for polycarbosiloxanes and other polymers synthesized using this compound?
A12: Potential applications include: [, , ]
Q13: Is this compound stable under ambient conditions?
A13: Yes, it is considered air and moisture stable, enabling convenient storage and handling. []
Q14: How does the incorporation of this compound affect the thermal stability of polymers?
A14: While it introduces flexibility, the presence of C-C groups from this compound can reduce the thermal and thermooxidative stability compared to purely siloxane-based polymers. []
Q15: How is this compound used in nanoparticle synthesis?
A15: It serves as a stabilizing ligand in the preparation of platinum nanoparticles. []
Q16: What techniques are used to study the size and structure of platinum nanoparticles stabilized with this compound?
A16: Diffusion-Ordered Spectroscopy (DOSY) and 2D NMR techniques provide valuable insights into particle size and structural features. []
Q17: How is this compound employed in organic field-effect transistors (OFETs)?
A17: It serves as a component in the fabrication of organic dielectrics, such as divinyltetramethyldisiloxane-bis(benzocyclobutene) (BCB), for use in OFETs. [, ]
Q18: What role does the dielectric play in OFET performance?
A18: The dielectric influences the accumulation and transport of charge carriers in the transistor channel, impacting its overall performance. [, ]
Q19: How does the choice of dielectric material impact the performance of OFETs?
A19: Matching the surface energy (both polar and dispersive components) between the dielectric and the semiconductor material is crucial for achieving high mobility in OFETs. []
Q20: What are the environmental implications of using supercritical carbon dioxide as a solvent in hydrosilylation polymerization with this compound?
A20: Supercritical CO2 offers a greener alternative to traditional organic solvents, potentially reducing the environmental impact of polymerization processes. []
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